(2Z,5Z)-5-(2-chloro-5-nitrobenzylidene)-2-[(2E)-(2-chloro-5-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5Z)-5-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring and multiple nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes with thiosemicarbazide under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced techniques like microwave-assisted synthesis can also enhance reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, making them valuable tools for studying enzyme function and regulation.
Medicine
In medicine, the compound and its derivatives are being investigated for their potential as therapeutic agents, particularly in the treatment of diseases where enzyme inhibition is a viable strategy.
Industry
In industry, the compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings, which require specific chemical functionalities.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Allylamine: An unsaturated amine used in the production of polymers and pharmaceuticals.
Uniqueness
What sets (2Z,5Z)-5-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE apart is its combination of a thiazolidinone ring with multiple nitrophenyl groups, providing a unique set of chemical properties and reactivity patterns. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H9Cl2N5O5S |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
(2Z,5Z)-5-[(2-chloro-5-nitrophenyl)methylidene]-2-[(E)-(2-chloro-5-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H9Cl2N5O5S/c18-13-3-1-11(23(26)27)5-9(13)7-15-16(25)21-17(30-15)22-20-8-10-6-12(24(28)29)2-4-14(10)19/h1-8H,(H,21,22,25)/b15-7-,20-8+ |
InChI Key |
IPZSPUBKYMSYNT-OZCZATHWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C\2/C(=O)N/C(=N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/S2)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)NC(=NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.